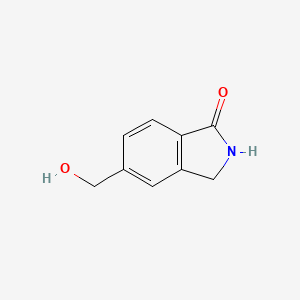

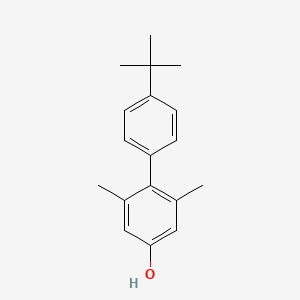

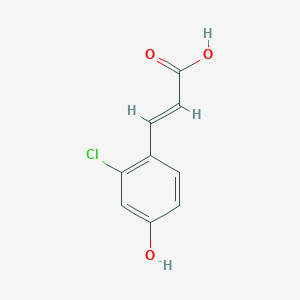

5-(Hydroxymethyl)isoindolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Hydroxymethyl)isoindolin-1-one” is a compound that belongs to the isoindoline family . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .

Synthesis Analysis

Isoindolines can be synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . Another method involves the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation .

Molecular Structure Analysis

Isoindolin-1-one derivatives have been studied extensively using various molecular modeling techniques . These studies often involve molecular docking, molecular dynamics (MD), molecular mechanics, and binding free energy calculations .

Chemical Reactions Analysis

Isoindolin-1-one derivatives can undergo various chemical reactions . For instance, they can be synthesized from 3-alkylidenephtalides under ultrasonic irradiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various computational methods . These properties can include factors such as Lipinski’s rule of five and some properties of toxicity from QSAR models .

科学的研究の応用

Urease Inhibition by Isoindolin-1-one Derivatives

Isoindolin-1-one derivatives, specifically 2,3-disubstituted isoindolin-1-ones, have demonstrated significant urease inhibitory activity, offering potential applications in treating diseases related to urease enzyme dysfunction. The synthesis process involves a one-pot, four-component reaction, yielding compounds with varying levels of inhibition. Notably, compound 5c emerged as a potent inhibitor, outperforming standard inhibitors like thiourea and hydroxyurea. Molecular docking studies corroborated the in vitro findings, highlighting the therapeutic potential of these compounds in urease-associated conditions (Peytam et al., 2019).

Efficient Synthesis Methods

Research has also focused on developing efficient synthesis methods for isoindolin-1-ones, which are crucial for their application in scientific research. One such method involves the base-induced cyclization of o-hydroxymethyl-benzamides, which results in N-alkylation with good yields. This process is notable for its mild conditions and tolerance for various substituents, making it a valuable approach for creating diverse isoindolin-1-one compounds (Tsuritani et al., 2006).

Antimycobacterial Activities

Isoindolin-1-one derivatives, specifically 2-substituted-isoindolinones, have shown promising antimycobacterial activities. Synthesized from methyl 2-formyl-3,5-dimethoxybenzoate and primary aromatic amines, these compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis H37Rv. Among them, specific derivatives demonstrated high activity and low cytotoxicity, indicating their potential as novel antimycobacterial agents (Mejai et al., 2019).

Palladium-Catalyzed Synthesis and Applications

The palladium-catalyzed synthesis of isoindolin-1-ones, including 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones, demonstrates the versatility of these compounds in chemical synthesis. This method involves coupling reactions of N-acyliminium ions with unactivated olefins, showcasing the potential of isoindolin-1-ones in creating diverse chemical structures for various applications (Lu et al., 2012).

作用機序

Target of Action

The primary targets of 5-(Hydroxymethyl)isoindolin-1-one are the Dopamine D2 receptor and the Cyclin-dependent kinase 7 (CDK7) . The D2 receptor is a G protein-coupled receptor that plays a significant role in the dopaminergic system, influencing behavior and cognition . CDK7 is a member of the cyclin-dependent kinase family, which plays a crucial role in cell cycle regulation and transcription .

Mode of Action

This compound interacts with its targets through conventional hydrogen bonding interactions . In the case of the D2 receptor, it interacts with the main amino acid residues at its allosteric binding site . For CDK7, it shows high binding affinity, with binding energy up to -10.1 kcal/mol .

Biochemical Pathways

The compound affects the dopaminergic system and cell cycle regulation pathways. By interacting with the D2 receptor, it can influence dopamine signaling . As a potential CDK7 inhibitor, it can affect cell cycle progression and transcription processes .

Pharmacokinetics

In silico analysis suggests that it exhibits superior qualities to known cdk7 inhibitors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its potential as an anti-cancer agent . By inhibiting CDK7, it could potentially disrupt cell cycle progression and transcription, thereby exerting anti-cancer effects .

将来の方向性

Isoindolin-1-one derivatives have potential applications in various fields, including medicinal chemistry . For instance, they could be used as potent inhibitors against certain targets . Future research could focus on exploring these potential applications and developing more efficient synthesis methods .

特性

IUPAC Name |

5-(hydroxymethyl)-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,11H,4-5H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSGVDRDPKNSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739807 |

Source

|

| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926307-97-3 |

Source

|

| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)